molecular formula CH2N4 B104913 1H-Tetrazole CAS No. 288-94-8

1H-Tetrazole

Cat. No.: B104913
CAS No.: 288-94-8
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

1H-Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring structure consisting of four nitrogen atoms and one carbon atom. This nitrogen-rich compound is known for its stability and versatility in various chemical reactions. It is widely used in pharmaceuticals, material sciences, and as a bioisostere for carboxylate groups due to its similar pKa values .

Mechanism of Action

Target of Action

1H-Tetrazole, also known as Tetrazole, has been found to interact with various targets in the body. For instance, it has been reported to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes. By inhibiting this enzyme, Tetrazole disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .

Mode of Action

Tetrazole interacts with its targets primarily through its tetrazole ring, which is considered a biomimic of the carboxylic acid functional group . This allows Tetrazole to bind to its targets in a similar manner as carboxylic acids, enabling it to exert its biological effects . For instance, in the case of cytochrome P450, Tetrazole binds to the enzyme’s active site, inhibiting its activity and thus disrupting the biosynthesis of sterols .

Biochemical Pathways

The primary biochemical pathway affected by Tetrazole is the sterol biosynthesis pathway in fungi. By inhibiting cytochrome P450, Tetrazole prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This leads to a disruption of the cell membrane’s integrity and function, ultimately resulting in the death of the fungus .

Pharmacokinetics

It is known that tetrazole is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that Tetrazole may have good bioavailability and metabolic stability, although further studies are needed to confirm this.

Result of Action

The primary result of Tetrazole’s action is the inhibition of fungal growth due to the disruption of sterol biosynthesis . This makes Tetrazole a potential candidate for the development of antifungal drugs . .

Action Environment

The action of Tetrazole can be influenced by various environmental factors. For instance, the synthesis of Tetrazole and its derivatives can be carried out under different conditions, such as in the presence of various catalysts . Additionally, the chemical reaction between this compound and other compounds can be influenced by the environment, with different results observed in open and closed environments

Biochemical Analysis

Biochemical Properties

1H-Tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of this compound favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Cellular Effects

This compound has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The presence of this compound in a cellular environment can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation . This suggests that this compound can interact with enzymes involved in glucuronidation, potentially influencing gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to undergo a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding . This suggests that the effects of this compound can change over time under certain conditions, influencing its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

For instance, 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were evaluated in genetically obese and diabetic animal models for their antidiabetic effects .

Metabolic Pathways

This compound is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that this compound may be involved in metabolic pathways that typically involve carboxylic acids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its biochemical properties. Its solubility in lipids allows it to penetrate more easily through cell membranes , suggesting that it could be distributed widely within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its lipid solubility and ability to penetrate cell membranes , it could potentially localize to various subcellular compartments

Preparation Methods

1H-Tetrazole can be synthesized through several methods:

Chemical Reactions Analysis

1H-Tetrazole undergoes various chemical reactions, including:

Properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
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InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
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Canonical SMILES

C1=NNN=N1
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Molecular Formula

CH2N4
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DSSTOX Substance ID

DTXSID5075280
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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CAS No.

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of 1H-tetrazole?

A1: this compound has the molecular formula CH2N4 and a molecular weight of 70.05 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound and its derivatives?

A2: Researchers frequently utilize IR, Raman, 1H NMR, 13C NMR, and 15N NMR spectroscopy to characterize this compound and its derivatives. [, , ] X-ray crystallography is also commonly used to determine their molecular structures. [, ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, this compound exists in equilibrium with its 2H-tautomer. Studies show that the 1H-tautomer is generally more stable in both the solid and gas phases. []

Q4: What factors influence the tautomeric equilibrium in tetrazoles?

A4: Substituents on the tetrazole ring and the surrounding chemical environment can affect the relative stabilities of the tautomers. Computational studies, such as those using density functional theory (DFT), help elucidate these influences. [, , ]

Q5: How does the incorporation of this compound units impact the properties of polymers?

A5: Incorporating this compound into polymers can enhance their anhydrous proton conductivity. These polymers have demonstrated conductivities up to 10–5 S cm–1 at 120 °C and thermal stability up to 210 °C. []

Q6: Are there specific challenges related to the stability or compatibility of tetrazole-containing materials?

A6: Some tetrazole derivatives, particularly those with energetic properties, can exhibit sensitivity to impact and friction. [] Researchers are exploring structural modifications and formulation strategies to improve their stability. [, ]

Q7: Can tetrazoles act as catalysts?

A7: Yes, certain tetrazole derivatives exhibit catalytic activity in reactions like ester hydrolysis. Their effectiveness is linked to the charge on the tetrazole nucleus, which can be influenced by introducing heteroatoms in the side chain. []

Q8: How does the structure of a tetrazole derivative relate to its catalytic activity?

A8: Computational studies, including charge calculations and NBO analysis, help establish the relationship between the structure of a tetrazole derivative and its nucleophilicity, a crucial factor in its catalytic activity. []

Q9: How is computational chemistry used in tetrazole research?

A9: Computational methods like DFT are instrumental in predicting the properties of tetrazole derivatives, such as their adsorption energies on metal surfaces, HOMO-LUMO energy gaps, and other electronic properties relevant to corrosion inhibition. [, , ]

Q10: What types of QSAR models have been developed for tetrazole derivatives?

A10: QSAR models correlate the physicochemical properties of tetrazole derivatives with their biological activities. These models guide the design of new tetrazole-based drug candidates with improved potency and selectivity. [, , ]

Q11: How do structural modifications on the tetrazole ring affect biological activity?

A11: The position and nature of substituents on the tetrazole ring significantly impact its pharmacological properties. For example, introducing electron-donating groups can enhance the antibacterial activity of certain tetrazole derivatives. [, ]

Q12: Can you give an example of SAR studies conducted on tetrazole derivatives?

A12: Researchers have synthesized a series of 5-substituted aryl 1H-tetrazoles and assessed their antibacterial activity. They found that incorporating specific substituents at certain positions led to increased potency against bacteria like Staphylococcus aureus and Escherichia coli. [, ]

Q13: What strategies are employed to enhance the stability and bioavailability of tetrazole-based drugs?

A13: Various formulation strategies, including salt formation, prodrug design, and the use of drug delivery systems, can improve the solubility, stability, and bioavailability of tetrazole-containing pharmaceuticals. []

Q14: What are the common synthetic routes to 1H-tetrazoles?

A14: 1H-Tetrazoles are commonly synthesized via [3+2] cycloaddition reactions between organic nitriles and azide sources like sodium azide. These reactions often employ catalysts like zinc bromide, indium chloride, or heterogeneous catalysts. [, , , , ]

Q15: Can tetrazoles be synthesized in an environmentally friendly manner?

A15: Yes, researchers have developed green chemistry approaches for tetrazole synthesis, such as using water as a solvent, employing recyclable catalysts, and minimizing hazardous reagents. [, , ]

Q16: What are the key applications of tetrazoles?

A16: Tetrazoles find diverse applications, including:

  • Medicinal Chemistry: As bioisosteres for carboxylic acids, they are incorporated into drugs like angiotensin II receptor blockers (ARBs) for hypertension. []
  • Energetic Materials: Their high nitrogen content makes them valuable components in explosives and propellants. [, ]
  • Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides. []
  • Coordination Chemistry: They act as ligands in metal complexes, leading to materials with unique properties. [, ]

Q17: Can you provide specific examples of tetrazole-containing drugs?

A17: Several commercially available drugs contain the tetrazole moiety, including losartan, candesartan, and valsartan, all belonging to the ARB class of antihypertensive medications. []

Q18: What is known about the environmental fate and effects of tetrazoles?

A19: Research on the environmental impact of tetrazoles is ongoing. Scientists are investigating their degradation pathways, ecotoxicological effects, and potential for bioaccumulation. []

Q19: Are there strategies to mitigate the environmental impact of tetrazole-containing materials?

A20: Developing biodegradable tetrazole derivatives, implementing responsible waste management practices, and exploring greener synthetic routes are crucial steps towards minimizing the environmental footprint of these compounds. []

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